4-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-3-carboxamide
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Description
“4-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 . It is also known by its synonyms "1H-Pyrazole-3-carboxamide, 4-amino-1-cyclopentyl-N-(1-methylethyl)" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H14N4O/c10-7-5-13(6-3-1-2-4-6)12-8(7)9(11)14/h5-6H,1-4,10H2,(H2,11,14)" . This indicates the presence of a pyrazole ring with an amino group at position 4, a cyclopentyl group at position 1, and an isopropyl group attached to the nitrogen atom in the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals .Future Directions
While specific future directions for “4-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-3-carboxamide” are not available, research into similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has shown promise in the development of novel CDK2 inhibitors for cancer treatment . This suggests potential future directions in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-amino-1-cyclopentyl-N-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)14-12(17)11-10(13)7-16(15-11)9-5-3-4-6-9/h7-9H,3-6,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVLZLWAZMYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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